

18F-PSMA-1007 as a diagnostic radiopharmaceutical in oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 18F-Psma 1007

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18F-PSMA-1007: A Technical Guide for Oncological Diagnostics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 18F-PSMA-1007, a radiopharmaceutical increasingly utilized for positron emission tomography (PET) imaging in oncology, particularly for prostate cancer. This document details the agent's mechanism of action, experimental protocols for its synthesis and use in preclinical and clinical settings, and key quantitative data on its biodistribution, dosimetry, and diagnostic performance.

Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of this diagnostic tool.

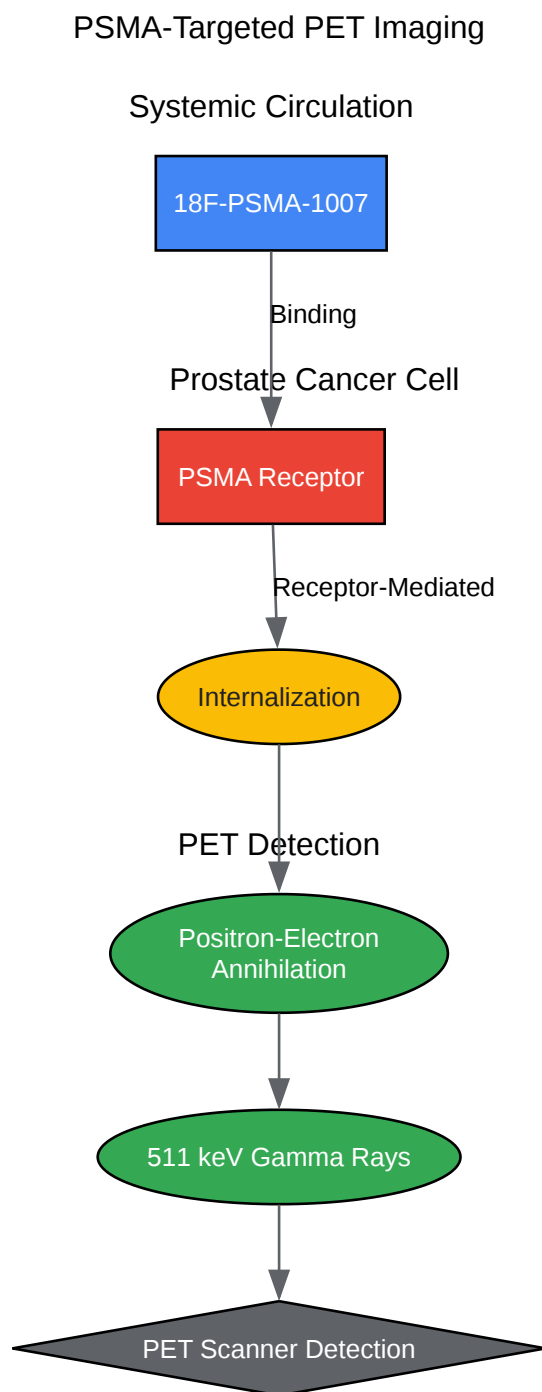
Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1] 18F-PSMA-1007 is a fluorine-18 labeled, small-molecule inhibitor of PSMA designed for PET imaging.[1] Its use offers several advantages, including the favorable physical properties of fluorine-18, such as its longer half-life (approximately 110 minutes) compared to gallium-68 (around 68 minutes), which allows for

more flexible imaging protocols and centralized production.^[2] This guide serves as a technical resource for professionals in oncology research and drug development, providing in-depth information on the core aspects of 18F-PSMA-1007.

Mechanism of Action

18F-PSMA-1007 selectively binds with high affinity to the extracellular domain of the PSMA protein.^[1] Following intravenous administration, the radiotracer circulates and accumulates at sites of PSMA expression. The positron-emitting fluorine-18 isotope decays, producing positrons that annihilate with electrons in the surrounding tissue to generate two 511 keV gamma photons.^[1] These photons are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of 18F-PSMA-1007 distribution, which corresponds to areas of PSMA-expressing tissue, primarily prostate cancer lesions.^[1]



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Figure 1: Mechanism of 18F-PSMA-1007 Action and Detection.

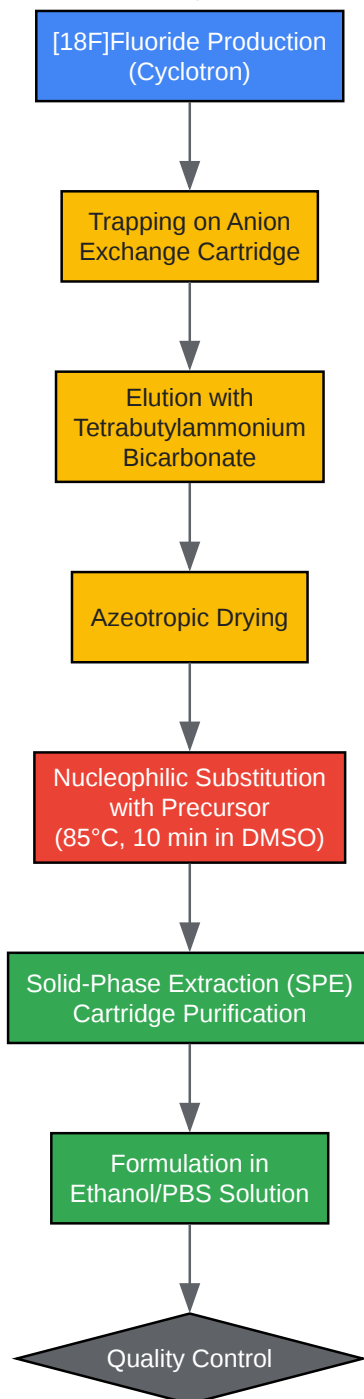
Experimental Protocols

Synthesis and Quality Control of 18F-PSMA-1007

The synthesis of 18F-PSMA-1007 is typically performed via an automated process under Good Manufacturing Practice (GMP) conditions.[\[3\]](#)

Synthesis Workflow:

18F-PSMA-1007 Synthesis Workflow



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Figure 2: Automated Synthesis Workflow for 18F-PSMA-1007.

Detailed Methodology:

- **[18F]Fluoride Production:** No-carrier-added [18F]fluoride is produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron.[4]
- **Radiolabeling:** The automated synthesis is typically carried out on a commercial synthesis module.[3] A one-step nucleophilic substitution reaction is commonly employed.[5][6] The precursor, a trimethylammonium salt of PSMA-1007, is reacted with [18F]fluoride.[3] The reaction is typically conducted at 85°C for 10 minutes in dimethyl sulfoxide (DMSO).[3]
- **Purification:** The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges.[3]
- **Formulation:** The final product is formulated in an injectable solution, often containing ethanol and phosphate-buffered saline (PBS).[3]
- **Quality Control:** Quality control is performed according to European Pharmacopoeia standards.[5][6][7] This includes tests for:
 - **Appearance:** Clear, colorless solution.[8]
 - **pH:** Typically between 5.5 and 6.0.[6][9]
 - **Radiochemical Purity:** $\geq 95\%$ as determined by radio-HPLC and TLC.[5][6]
 - **Radionuclidic Purity:** Identity of fluorine-18 confirmed by half-life measurement.[5]
 - **Bacterial Endotoxins:** Tested using the Limulus Amebocyte Lysate (LAL) test.[7]
 - **Sterility:** Ensured by filtration through a 0.22 μm filter.[3]

Preclinical PET Imaging Protocol (Mouse Xenograft Model)

Methodology:

- **Animal Model:** LNCaP (PSMA-positive) human prostate cancer cells are subcutaneously inoculated into immunodeficient mice.[10][11]

- Radiotracer Injection: Mice are intravenously injected with 18F-PSMA-1007 (typically 1-2 MBq).[\[12\]](#)
- PET/CT Imaging: Dynamic or static PET scans are performed. For static scans, imaging is often conducted 1 hour post-injection for a duration of 10 minutes.[\[10\]](#)[\[13\]](#) Anesthesia is maintained throughout the imaging procedure.[\[12\]](#)[\[13\]](#)
- Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify radiotracer uptake in tumors and various organs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[\[10\]](#)[\[11\]](#)

Clinical PET/CT Imaging Protocol (Prostate Cancer Patients)

Methodology:

- Patient Preparation: No specific patient preparation such as fasting is generally required.
- Radiotracer Administration: Patients are intravenously injected with 18F-PSMA-1007. The typical injected dose is 4 MBq/kg of body weight.[\[14\]](#)[\[15\]](#)
- Uptake Phase: There is an uptake period of 90-120 minutes between injection and imaging. [\[14\]](#)
- PET/CT Acquisition: Imaging is performed from the skull to the mid-thigh. A low-dose CT scan is acquired for attenuation correction and anatomical localization.[\[14\]](#)
- Image Interpretation: PET images are evaluated for areas of focal uptake that are greater than the surrounding background and not consistent with physiological distribution.

Quantitative Data

Biodistribution and Dosimetry

The biodistribution of 18F-PSMA-1007 shows high uptake in organs with physiological PSMA expression and in tumor lesions.

Table 1: Comparative Biodistribution of 18F-PSMA-1007 and 68Ga-PSMA-11 in Humans (Mean SUV)

Organ	18F-PSMA-1007	68Ga-PSMA-11-HBED-CC	Reference
Kidneys	Lower	Higher	[7]
Urinary Bladder	Lower	Higher	[7]
Liver	Higher	Lower	[7]
Spleen	Higher	Lower	[7]
Salivary Glands	Higher	Lower	[7]
Lacrimal Glands	Higher	Lower	[7]

Table 2: Absorbed Radiation Doses of 18F-PSMA-1007 in Humans

Organ	Mean Equivalent Dose (mGy/MBq)	Reference
Kidneys	1.48E-01	[16]
Spleen	1.06E-01	[16]
Liver	6.80E-02	[16]
Effective Dose (mSv/MBq)	1.46E-02	[16]

Note: The effective dose for a typical patient receiving 3-4 MBq/kg is estimated to be 6.0-8.0 mSv.[\[5\]](#)[\[17\]](#)

Diagnostic Performance

18F-PSMA-1007 has demonstrated high diagnostic accuracy in detecting prostate cancer.

Table 3: Diagnostic Performance of 18F-PSMA-1007 PET/CT in Prostate Cancer

Indication	Parameter	Value	Reference
Biochemically Relapsed PCa (PSA ≤ 2.0 ng/ml)	Detection Rate (Overall)	60%	[6]
Detection Rate (PSA < 0.5 ng/ml)	39%	[6]	
Detection Rate (PSA 0.5 to <1.0 ng/ml)	55%	[6]	
Detection Rate (PSA 1.0 to ≤2.0 ng/ml)	100%	[6]	
Sensitivity	100%	[6]	
Specificity	94.4%	[6]	
Lymph Node Staging (Lesion-based, >3mm)	Sensitivity	81.7%	
Specificity	99.6%		
Positive Predictive Value	92.4%		
Negative Predictive Value	98.9%		
Primary Staging (Patient-based)	Sensitivity	74% - 100%	[11]
Specificity	76% - 100%	[11]	
Accuracy	80% - 100%	[11]	

Limitations and Considerations

While 18F-PSMA-1007 is a powerful diagnostic tool, it is important to be aware of its limitations:

- **Non-specific Uptake:** PSMA expression is not exclusive to prostate cancer. Uptake can be seen in various normal tissues, including salivary and lacrimal glands, liver, spleen, and kidneys.[2] Benign conditions such as inflammation and certain other tumors can also show uptake, potentially leading to false-positive results.
- **Bone Lesions:** There is a recognized challenge with non-specific uptake in bone lesions, which can sometimes make it difficult to differentiate between benign and malignant findings.

Conclusion

¹⁸F-PSMA-1007 is a highly effective radiopharmaceutical for the diagnostic imaging of prostate cancer. Its favorable characteristics, including a longer half-life and high diagnostic accuracy, make it a valuable tool in the clinical management of this disease. This technical guide provides a foundational understanding of its properties and protocols, which can aid researchers, scientists, and drug development professionals in its application and further investigation. Future research should continue to explore its role in various clinical scenarios and in the development of PSMA-targeted therapies.

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References

1. urotoday.com [urotoday.com]
2. jnm.snmjournals.org [jnm.snmjournals.org]
3. mdpi.com [mdpi.com]
4. Procedures for the GMP-Compliant Production and Quality Control of [¹⁸F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
5. banglajol.info [banglajol.info]
6. sciforum.net [sciforum.net]
7. preprints.org [preprints.org]

- 8. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. scilit.com [scilit.com]
- 15. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of 18F-PSMA-1007, a New Prostate-Specific Membrane Antigen Ligand for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TPC - Analysis of [F-18]PSMA-1007 [turkupetcentre.net]
- To cite this document: BenchChem. [18F-PSMA-1007 as a diagnostic radiopharmaceutical in oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934056#18f-psma-1007-as-a-diagnostic-radiopharmaceutical-in-oncology]

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